

AF 430 Amine: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of **AF 430 amine**, a versatile fluorescent dye. The information presented is intended to assist researchers in designing and executing experiments involving fluorescent labeling and detection.

Core Spectroscopic and Physicochemical Properties

AF 430 is a coumarin-based dye known for its bright, yellow-green fluorescence and high photostability.[1][2][3] It is particularly useful for applications requiring a large Stokes shift, which minimizes spectral overlap in multicolor imaging experiments.[2] The dye is water-soluble and its fluorescence is stable over a broad pH range, from 4 to 10.[1][3][4][5]

Quantitative Spectral Data

The following table summarizes the key quantitative spectral and physical properties of **AF 430 amine** and its derivatives.



Property	Value	References
Excitation Maximum (λex)	430 - 433 nm	[1][2][6][7][8][9]
Emission Maximum (λem)	541 - 545 nm	[1][2][4][5][6][7][8][9][10]
Molar Extinction Coefficient (ε)	~15,000 - 15,955 cm-1M-1	[1][4][5][10]
Fluorescence Quantum Yield (Φ)	0.23	[1][3]
Molecular Weight (NHS Ester)	701.8 g/mol	[4][5][10]
Recommended pH Range	4 - 10	[1][3][5]

Experimental Protocols: Amine-Reactive Labeling

The most common application of **AF 430 amine** is in the form of its N-hydroxysuccinimidyl (NHS) ester derivative for the covalent labeling of primary amines (-NH₂) on proteins, antibodies, amine-modified oligonucleotides, and other biomolecules.[4][5][10] The NHS ester reacts with non-protonated primary amines to form a stable amide bond.[11]

Protocol for Labeling IgG Antibodies with AF 430 NHS Ester

This protocol is optimized for labeling immunoglobulin G (IgG) antibodies. Modifications may be required for other proteins.

Materials:

- AF 430 NHS Ester
- High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- IgG antibody solution (at least 2 mg/mL in an amine-free buffer like PBS)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., gel filtration column)



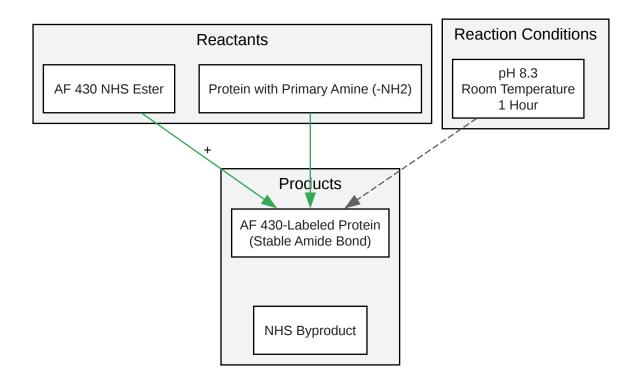
Procedure:

- Prepare the Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers
 containing Tris or glycine will interfere with the labeling reaction.[12] The recommended
 protein concentration is at least 2 mg/mL for optimal results.[4][5]
- Prepare the Dye Stock Solution: Allow the AF 430 NHS ester vial to warm to room temperature. Dissolve the dye in a small amount of anhydrous DMF or DMSO.[4][5][13]
- Perform the Labeling Reaction:
 - Add the reaction buffer to the antibody solution.
 - Add the dissolved AF 430 NHS ester to the antibody solution. It is recommended to test three different molar ratios of dye to protein to determine the optimal degree of labeling.[4]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[4][5][13]
- Purify the Conjugate: Separate the labeled antibody from the unreacted free dye using a gel filtration column or dialysis.[4][12]
- Storage: Store the labeled antibody at 2-6 °C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20 °C in single-use aliquots.[12]

Visualizing Experimental Workflows and Pathways Covalent Labeling of Proteins with AF 430 NHS Ester

The following diagram illustrates the chemical reaction between the AF 430 NHS ester and a primary amine group on a protein, resulting in a stable amide bond.





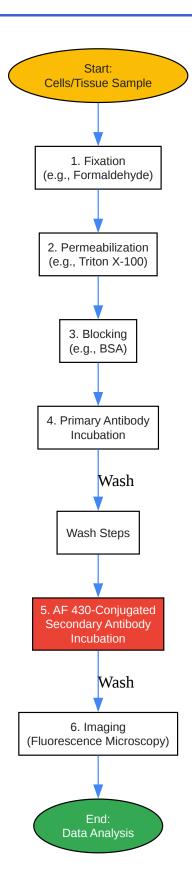
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Caption: Covalent conjugation of AF 430 NHS ester to a protein.

Typical Immunofluorescence Staining Workflow

This diagram outlines the key steps in an immunofluorescence staining experiment using an antibody conjugated to AF 430.





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Caption: Immunofluorescence staining workflow using an AF 430 conjugate.



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